molecular formula C10H11F2NO2 B13301674 2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid

2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid

Cat. No.: B13301674
M. Wt: 215.20 g/mol
InChI Key: QFFSBZVCJIYRHD-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with difluoroacetic acid under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out in a solvent like acetonitrile at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluoroacetic acid moiety can engage in polar interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Dimethylamino)phenyl]acetonitrile: Similar structure but with a nitrile group instead of difluoroacetic acid.

    4-(Dimethylamino)cinnamaldehyde: Contains a cinnamaldehyde moiety instead of difluoroacetic acid.

    2-(Dimethylamino)phenylboronic acid pinacol ester: Similar aromatic structure but with a boronic acid ester group

Uniqueness

2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid is unique due to the presence of both the dimethylamino and difluoroacetic acid groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics and reactivity.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-2,2-difluoroacetic acid

InChI

InChI=1S/C10H11F2NO2/c1-13(2)8-5-3-7(4-6-8)10(11,12)9(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

QFFSBZVCJIYRHD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C(=O)O)(F)F

Origin of Product

United States

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